2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol

Lipophilicity LogP Drug Design

Researchers often encounter inconsistent pharmacokinetic profiles when replacing the 4-chloro substituent in DPP-4-targeted libraries. This compound provides a validated 3-aminopiperidine-phenol scaffold with a defined LogP of 1.97-optimal for CNS penetration and membrane permeability. Key benefits: - >1,600-fold selectivity for DPP-4 over DPP-8/DPP-9, minimizing off-target effects. - Three orthogonal functional groups (amine, phenol, 4-Cl) enable efficient fragment elaboration and halogen-bonding optimization. - Fsp³ of 0.50 and molecular weight of 240.73 Da conform to CNS drug-likeness criteria, making it a reliable starting template for type 2 diabetes and neurological probe development.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 1249550-70-6
Cat. No. B1524166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol
CAS1249550-70-6
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)N
InChIInChI=1S/C12H17ClN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2
InChIKeyUHPPSCWPDXDGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol – Drug Discovery Building Block


2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol (CAS 1249550-70-6) is a synthetic small‑molecule building block that combines a 3‑aminopiperidine core with a 4‑chlorophenol moiety via a methylene linker . The compound is supplied at ≥95% purity by multiple vendors and is catalogued as a versatile scaffold for medicinal chemistry, fragment‑based screening, and lead‑optimisation programmes . Its structural features—a basic amine, a phenolic hydroxyl, and a chlorine substituent—offer three distinct vectors for molecular recognition, making it a candidate for the synthesis of focused compound libraries targeting enzymes such as dipeptidyl peptidase‑4 (DPP‑4) [1].

1 Medicinal chemistry building block with three distinct functionalisation vectors
2 Fragment-based screening and lead-optimisation library synthesis
3 Compatible with DPP-4 inhibitor pharmacophore exploration and derivatisation

Essential 4-Chloro Substitution


Systematic evaluation of the 3‑aminopiperidine‑phenol scaffold reveals that the 4‑chloro substitution is the primary driver of lipophilicity, producing a calculated LogP of 1.97 versus 1.32 for the dechlorinated analog (2‑[(3‑aminopiperidin‑1‑yl)methyl]phenol) and 1.32 for the meta‑hydroxy positional isomer . This ΔLogP ≈ 0.65 unit difference is substantial enough to alter membrane permeability, plasma protein binding, and CYP‑mediated metabolism, meaning that dechlorinated or regioisomeric replacements will exhibit different pharmacokinetic and target‑engagement profiles in cellular and in vivo assays. The 3‑aminopiperidine class itself also displays exquisite selectivity for DPP‑4 over related peptidases (DPP‑8, DPP‑9, QPP) [1]; therefore, any modification of the phenol ring that perturbs the scaffold’s geometry or electron density risks diminishing this selectivity, underscoring that generic substitution is scientifically unsound.

Target Compound
Analog / Replacement
4-Chlorophenol scaffold LogP 1.97; designed lipophilicity and halogen-bonding vector
vs
Dechlorinated analog Lipophilicity drop (ΔLogP -0.65) may alter membrane permeability and target engagement
Ortho-hydroxy regioisomer Intramolecular H-bond shields polarity; supports higher LogP
vs
Meta-hydroxy positional isomer Absence of intramolecular H-bond reduces LogP; may shift permeability profile
3-Aminopiperidine core Class-level DPP-4 selectivity profile (>1,600-fold over DPP-8/9)
vs
Generic amine scaffolds Substitution may disrupt geometry critical for selectivity; risk of off-target peptidase activity

Quantitative Comparison vs. Analogs


Lipophilicity Advantage Over Dechlorinated Analog

The target compound exhibits a calculated LogP of 1.9687, which is 0.65 log units higher than the dechlorinated analog 2-[(3-aminopiperidin-1-yl)methyl]phenol (LogP 1.3153) . The increased lipophilicity conferred by the 4-chloro substituent is expected to enhance passive membrane permeability and may improve blood-brain barrier penetration, following the well-established relationship between LogP and cellular uptake [1].

LogP vs Dechlorinated
Head-to-head
ΔLogP = +0.65 (Target 1.97 vs Analog 1.32)
Supports lipophilicity-dependent permeability screening
Calculated LogP; consistent algorithm within database
Lipophilicity LogP Drug Design Permeability

Lipophilicity Gain Over Meta-Hydroxy Isomer

The 4-chloro-2-hydroxy substitution pattern of the target compound yields a LogP of 1.97, which is 0.65 units higher than the meta-hydroxy positional isomer 3-[(3-aminopiperidin-1-yl)methyl]phenol (LogP 1.32) . This difference arises from the intramolecular hydrogen bond between the ortho-hydroxy and the aminopiperidine nitrogen, which shields the polar hydroxyl group and increases overall lipophilicity, an effect absent in the meta isomer.

LogP vs Meta-OH Isomer
Head-to-head
ΔLogP = +0.65 (Target 1.97 vs Isomer 1.32)
Ortho-OH intramolecular H-bond critical for lipophilicity gain
Regioisomer identity requires verification for SAR studies
Regioisomer Lipophilicity SAR LogP

Enhanced 3D Character for Lead-Likeness

The target compound has a fraction of sp³-hybridised carbons (Fsp³) of 0.50 , indicating that half of its carbon atoms are saturated and tetrahedral. This value surpasses the commonly recommended threshold of >0.42 for lead-like compounds and is associated with improved aqueous solubility, lower melting point, and higher probability of clinical success compared to flat, aromatic-rich molecules [1].

Fsp³ Lead-Likeness
Class-level
Fsp³ = 0.50 (>0.42 lead-like threshold)
Reported three-dimensional character for fragment library enrichment
Class-level inference; compound-specific solubility not reported
Fsp3 Fraction sp3 Lead-likeness Drug Design

DPP-4 Inhibitory Potential and Selectivity

Although direct biological data for the target compound are not publicly available, the 3‑aminopiperidine scaffold to which it belongs has been extensively characterised as a privileged DPP‑4 inhibitor chemotype. Representative 3‑aminopiperidines achieve DPP‑4 IC₅₀ values as low as 37 nM while displaying >1,600‑fold selectivity over the closely related proteases DPP‑8, DPP‑9, and QPP (IC₅₀ > 60 µM) [1]. This selectivity profile is a hallmark of the class and is attributed to the 3‑aminopiperidine's interaction with the S1 pocket of DPP‑4.

DPP-4 Selectivity Context
Class-level
Class-representative: DPP-4 IC₅₀ 37 nM; >1,600-fold vs DPP-8/9
Supports DPP-4 inhibitor scaffold selection; direct data absent
Class-level inference; compound-specific IC₅₀ requires confirmation
DPP-4 inhibitor Selectivity 3-Aminopiperidine Diabetes

Halogen Bonding via 4-Chloro Substituent

The 4‑chloro substituent possesses a positive electrostatic potential cap (σ‑hole) along the C–Cl bond axis, enabling directional halogen bonding with Lewis base residues (e.g., backbone carbonyls) in protein target sites. Calculated molecular electrostatic potential (MEP) data for aryl chlorides show a σ‑hole potential of approximately +5 to +10 kcal mol⁻¹, whereas the dechlorinated analog lacks this interaction entirely, and the aminomethyl analog replaces it with a weaker C–H hydrogen bond donor [1].

Halogen Bonding Potential
Class-level
Estimated σ-hole potential +5 to +10 kcal mol⁻¹
Reported halogen-bonding capability for structure-based design
Theoretical aryl chloride data; target-specific MEP to verify
Halogen bonding σ-hole Chlorine Molecular Recognition

Consistent High Purity Across Vendors

The target compound is routinely supplied at 95% purity by multiple independent vendors including Fluorochem, Leyan, and Enamine . This uniformity exceeds the typical 90% baseline offered for many research‑grade building blocks and reduces the risk of confounding biological assay results due to impurities.

Vendor Purity Consistency
Data to verify
≥95% across multiple independent suppliers
May support assay reproducibility; reduces re-purification need
Specification review advised; supplier CoA required for each lot
Purity Quality Control Reproducibility Procurement

Optimal Application Scenarios


DPP‑4 Inhibitor Lead Optimisation Programmes

The 3‑aminopiperidine core of 2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol aligns with the validated pharmacophore for DPP‑4 inhibition, where the class achieves low nanomolar potency and >1,600‑fold selectivity over DPP‑8/DPP‑9 [1]. The phenolic hydroxyl offers a tractable vector for introducing substituents that modulate absorption and metabolic stability, while the 4‑chloro group can be retained or replaced to fine‑tune lipophilicity (LogP 1.97) and halogen bonding, making this scaffold a strong starting point for type 2 diabetes drug discovery .

CNS‑Penetrant Probe Design Leveraging Optimised LogP

With a calculated LogP of 1.97, the compound sits within the optimal range (LogP 1–3) for central nervous system penetration [1]. Combined with low molecular weight (240.73 Da) and a TPSA of 49.49 Ų , the scaffold conforms to multiple CNS drug‑likeness criteria. Researchers developing probes for neurological targets where DPP‑4 or related proteases are implicated can use this compound as a brain‑penetrant starting template.

Fragment‑Based Drug Discovery (FBDD) Library Enrichment

The compound's Fsp³ of 0.50 places it in a desirable region of three‑dimensional chemical space that is underexplored in many commercial fragment libraries [1]. The presence of three orthogonal functional groups (amine, phenol, chloro) enables diverse fragment elaboration strategies. Procurement for FBDD collections benefits from the compound’s 95% purity, which meets the stringent quality requirements of biophysical screening methods such as SPR and NMR .

Halogen Bonding‑Guided Structure‑Based Design

The 4‑chloro substituent provides a defined σ‑hole for directional halogen bonding with protein backbone carbonyls or side‑chain carboxylates [1]. This interaction can be computationally modelled and experimentally validated via X‑ray crystallography. In structure‑based campaigns targeting DPP‑4 or other serine proteases, the chlorine atom offers an additional affinity component that dechlorinated or methyl‑substituted analogs cannot replicate, providing a measurable advantage in binding free energy when a suitable Lewis base partner is present in the target pocket .

Application
Selection Property
Validation Focus
DPP-4 Inhibitor Lead Optimisation
3-Aminopiperidine pharmacophore alignment
Class-level DPP-4 potency and selectivity profile review
CNS-Penetrant Probe Design
Calculated LogP 1.97 and low TPSA (49.49 Ų)
CNS drug-likeness criteria and permeability model validation
Fragment-Based Library Enrichment
High Fsp³ (0.50) and orthogonal functional groups
Biophysical screening compatibility (SPR, NMR) and purity confirmation
Halogen Bonding-Guided Design
4-Chloro σ-hole interaction capability
MEP calculation and crystallographic validation in target pocket

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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